

# Brilacidin: A Technical Guide to a Novel Host Defense Protein Mimetic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brilclin*

Cat. No.: B13401964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to mimic the structure and function of human host defense peptides (HDPs), specifically defensins. As an aryl amide foldamer, it overcomes the traditional limitations of peptide-based therapeutics, such as proteolytic degradation, while retaining and enhancing the beneficial properties of natural HDPs.<sup>[1]</sup> This document provides a comprehensive technical overview of Brilacidin, detailing its molecular structure, multifaceted mechanism of action, and a summary of its preclinical and clinical development across various indications. It is intended to serve as a resource for researchers and professionals in the field of drug development.

## Molecular Structure and Properties

Brilacidin is a synthetic, polymer-based small molecule designed through computational modeling to replicate the amphiphilic properties of natural HDPs.<sup>[2]</sup> This structure, characterized by an arylamide backbone with strategically placed charged and hydrophobic elements, allows it to selectively interact with and disrupt microbial cell membranes.<sup>[2][3]</sup> Unlike its natural counterparts, Brilacidin's non-peptidic nature confers a rigid backbone, enhancing its stability and potency.<sup>[1]</sup>

Chemical and Physical Data:

| Property          | Value                                                                                                                                  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N,N'-bis[3-[(5-(carbamimidoylamino)pentanoyl]amino)-2-[(3R)-pyrrolidin-3-yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide |
| Molecular Formula | C40H50F6N14O6                                                                                                                          |
| Molar Mass        | 936.922 g·mol <sup>-1</sup>                                                                                                            |
| CAS Number        | 1224095-98-0                                                                                                                           |

## Mechanism of Action

Brilacidin exhibits a multi-modal mechanism of action, encompassing direct antimicrobial activity, immunomodulatory effects, and broad-spectrum antiviral properties.

### Antimicrobial Action: Membrane Disruption

The primary antimicrobial mechanism of Brilacidin is the rapid disruption of bacterial cell membranes. This process is initiated by the electrostatic interaction of the positively charged Brilacidin molecule with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This selective targeting leads to membrane depolarization, increased permeability, and ultimately, cell death.<sup>[4][5]</sup> This direct and rapid action is thought to reduce the likelihood of developing bacterial resistance.

### Immunomodulatory Effects: Anti-inflammatory Pathways

Beyond its direct antimicrobial properties, Brilacidin demonstrates robust immunomodulatory and anti-inflammatory activity. A key aspect of this is its ability to inhibit phosphodiesterase 4 (PDE4).<sup>[1]</sup> Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines and chemokines, including TNF- $\alpha$ , IL-1 $\beta$ , IL-6, and IL-8.<sup>[1]</sup> This mechanism is central to its therapeutic potential in inflammatory conditions such as oral mucositis and inflammatory bowel disease.



[Click to download full resolution via product page](#)

Brilacidin's anti-inflammatory signaling pathway via PDE4 inhibition.

## Antiviral Activity: Dual-Acting Mechanism

Brilacidin has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including human coronaviruses such as SARS-CoV-2.<sup>[6][7]</sup> Its antiviral mechanism is twofold:

- Direct Virucidal Action: Brilacidin can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus and preventing its entry into host cells.<sup>[6][8]</sup>
- Host-Targeting Action: Brilacidin can bind to heparan sulfate proteoglycans (HSPGs) on the surface of host cells.<sup>[6][7]</sup> Since many viruses use HSPGs as an attachment factor, Brilacidin effectively blocks this initial step of viral entry.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Dual antiviral mechanism of action of Brilacidin.

## Preclinical Data

### In Vitro Antimicrobial and Antifungal Activity

Brilacidin exhibits potent activity against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Brilacidin against Bacterial Pathogens

| Bacterial Species                         | MIC50 (µg/mL) | MIC90 (µg/mL) |
|-------------------------------------------|---------------|---------------|
| Staphylococcus aureus<br>(including MRSA) | 0.25          | 0.5           |
| Staphylococcus epidermidis                | -             | -             |
| Streptococcus pneumoniae                  | -             | 1-4           |
| Streptococcus viridans                    | -             | 8-32          |
| Haemophilus influenzae                    | -             | 4-32          |
| Pseudomonas aeruginosa                    | -             | 4-16          |
| Neisseria gonorrhoeae                     | 4             | 8             |

Data compiled from multiple sources.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Minimum Inhibitory Concentration (MIC) of Brilacidin against Fungal Pathogens

| Fungal Species        | MIC Range (µg/mL) |
|-----------------------|-------------------|
| Aspergillus fumigatus | >80               |
| Candida spp.          | <4                |
| Coccidioides spp.     | <4                |
| Mucorales             | <4                |
| Sporothrix spp.       | <4                |
| Fusarium spp.         | <4                |

Data compiled from multiple sources.[\[12\]](#)[\[13\]](#)

## In Vitro Antiviral Activity

Brilacidin has demonstrated significant in vitro efficacy against various human coronaviruses.

Table 3: In Vitro Antiviral Activity of Brilacidin

| Virus      | Cell Line | Assay        | EC50 (µM)   | CC50 (µM) | Selectivity Index (SI) |
|------------|-----------|--------------|-------------|-----------|------------------------|
| SARS-CoV-2 | Calu-3    | Plaque Assay | 0.565       | 241       | 426                    |
| HCoV-229E  | -         | VYR Assay    | 1.59 ± 0.07 | -         | -                      |
| HCoV-OC43  | -         | VYR Assay    | 4.81 ± 0.95 | -         | -                      |
| HCoV-NL63  | -         | VYR Assay    | 2.45 ± 0.05 | -         | -                      |

Data compiled from multiple sources.[\[8\]](#)[\[14\]](#)

## Clinical Development and Efficacy

Brilacidin has been evaluated in multiple Phase 2 clinical trials for various indications.

### Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

A Phase 2b trial (NCT02052388) evaluated intravenous Brilacidin for the treatment of ABSSSI. The trial demonstrated that a single dose of Brilacidin was comparable in safety and efficacy to a 7-day dosing regimen of daptomycin.[\[15\]](#) The study involved 215 patients randomized to one of three Brilacidin dosing regimens or a daptomycin control arm.[\[15\]](#) The primary endpoint of clinical success at 48-72 hours was met, showing the potential for a shorter treatment duration with Brilacidin.[\[15\]](#)

### Oral Mucositis (OM)

A Phase 2 trial (NCT02324335) assessed Brilacidin as an oral rinse for the prevention of severe oral mucositis (SOM) in patients with head and neck cancer receiving chemoradiation.[\[2\]](#)[\[3\]](#)

Table 4: Efficacy of Brilacidin in Phase 2 Oral Mucositis Trial (NCT02324335)

| Population                        | Incidence of Severe OM (Brilacidin) | Incidence of Severe OM (Placebo) | Reduction in SOM | p-value |
|-----------------------------------|-------------------------------------|----------------------------------|------------------|---------|
| Modified Intent-to-Treat (mITT)   | 42.9%                               | 60.0%                            | 28.5%            | -       |
| Per Protocol (PP)                 | 36.8%                               | 60.0%                            | 38.7%            | -       |
| mITT<br>(Aggressive Chemotherapy) | 25.0%                               | 71.4%                            | 65.0%            | 0.0480  |
| PP (Aggressive Chemotherapy)      | 14.3%                               | 72.7%                            | 80.3%            | 0.0249  |

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[5\]](#)

## Inflammatory Bowel Disease (IBD)

A Phase 2 proof-of-concept trial evaluated Brilacidin administered as an enema in patients with Ulcerative Proctitis/Ulcerative Proctosigmoiditis (UP/UPS).[\[4\]](#)[\[7\]](#)

Table 5: Efficacy of Brilacidin in Phase 2 IBD Trial

| Outcome                               | Result                      |
|---------------------------------------|-----------------------------|
| Clinical Remission (Day 42)           | 6 out of 12 patients        |
| Partial Remission (Day 42)            | 2 out of 12 patients        |
| Improvement in Quality of Life (SIBQ) | Reported by all 12 patients |

Data compiled from a source.[\[7\]](#)

## COVID-19

A Phase 2 trial (NCT04784897) investigated intravenous Brilacidin in hospitalized patients with moderate-to-severe COVID-19.[\[16\]](#)[\[17\]](#) While the primary endpoint of time to sustained

recovery was not met for the overall population, a subgroup of patients who received treatment early after symptom onset showed a statistically significant improvement.[16]

## Safety and Tolerability

Across multiple clinical trials, Brilacidin has been generally well-tolerated.

Table 6: Summary of Safety Findings from Clinical Trials

| Indication                 | Trial                 | Key Safety and Tolerability Findings                                                                                                                                                                                   |
|----------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Oral Mucositis             | NCT02324335           | Brilacidin oral rinse was generally well-tolerated. Safety findings were typical for patients with Head and Neck Cancer undergoing chemoradiation. No serious adverse events (SAEs) were deemed related to Brilacidin. |
| Inflammatory Bowel Disease | Phase 2               | The treatment was safe and well-tolerated, with no reports of serious adverse events.                                                                                                                                  |
| IBD (Oral Formulation)     | Phase 1 (NCT03234465) | Delayed-release tablets were well-tolerated with no serious adverse events reported. Adverse events were of mild intensity and not related to the study treatment.                                                     |

Data compiled from multiple sources.[2][7]

## Experimental Protocols

### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

[Click to download full resolution via product page](#)

Workflow for MIC determination by broth microdilution.

#### Detailed Steps:

- Preparation of Brilacidin Dilutions:
  - Prepare a stock solution of Brilacidin.

- Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum Preparation:
  - Culture the bacterial strain overnight on an appropriate agar medium.
  - Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
  - Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation:
  - Add the standardized bacterial inoculum to each well of the microtiter plate containing the Brilacidin dilutions.
  - Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
- Incubation:
  - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
  - Visually inspect the plate for turbidity.
  - The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.

## Plaque Reduction Assay for Antiviral Activity

### Detailed Steps:

- Cell Seeding:

- Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
- Virus-Drug Incubation:
  - Prepare serial dilutions of Brilacidin in a virus infection medium.
  - Mix each drug dilution with a standardized amount of virus (to produce 50-100 plaques per well).
  - Incubate the virus-drug mixture for 1 hour at 37°C.
- Infection:
  - Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
  - Inoculate the cells with the virus-drug mixtures.
  - Allow the virus to adsorb for 1 hour at 37°C.
- Overlay and Incubation:
  - Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
  - Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
- Plaque Visualization and Counting:
  - Fix the cells (e.g., with 10% formalin).
  - Stain the cell monolayer with a dye such as crystal violet.
  - Count the number of plaques in each well.
- Data Analysis:
  - Calculate the percentage of plaque reduction for each Brilacidin concentration compared to the virus-only control.

- Determine the EC50 (the concentration that inhibits 50% of plaque formation) by plotting the percent inhibition against the log of the drug concentration.

## Conclusion

Brilacidin is a promising, late-stage drug candidate with a unique, multi-modal mechanism of action that encompasses potent antimicrobial, immunomodulatory, and antiviral properties. Its non-peptidic nature offers advantages in terms of stability and potency. Preclinical and clinical data have demonstrated its efficacy and a favorable safety profile across a range of indications, including serious bacterial infections, inflammatory conditions, and viral diseases. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel host defense protein mimetic.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biospace.com [biospace.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bddpharma.com [bddpharma.com]
- 9. An Animal Model of Oral Mucositis Induced by Conditioning Regimen IADR Abstract Archives [iadr.abstractarchives.com]

- 10. Brilacidin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Model of Cisplatin-Induced Oral Mucositis: Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Mouse Model of Reversible Intestinal Inflammation [bio-protocol.org]
- To cite this document: BenchChem. [Brilacidin: A Technical Guide to a Novel Host Defense Protein Mimetic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13401964#what-is-brilacidin-and-how-does-it-work]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)